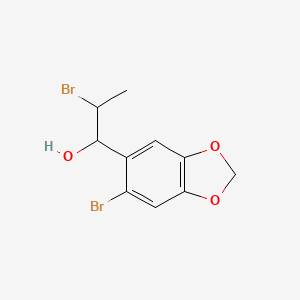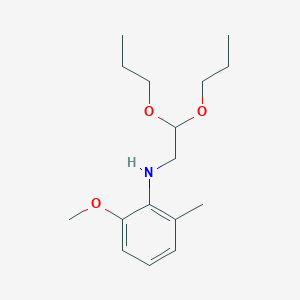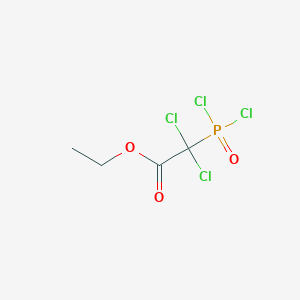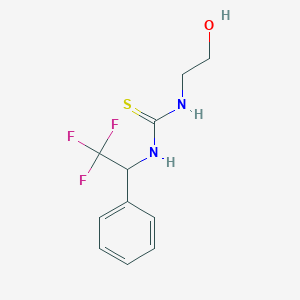![molecular formula C18H11Cl3 B14587164 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-90-7](/img/structure/B14587164.png)
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene is an organochlorine compound known for its structural complexity and significant applications in various fields. This compound is a derivative of benzene and is characterized by the presence of multiple chlorine atoms attached to the benzene ring, making it a highly chlorinated aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene typically involves the chlorination of biphenyl compounds. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The chlorination process is carefully monitored to control the degree of chlorination and minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under elevated temperatures and pressures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Formation of phenols, anilines, or other substituted aromatic compounds.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of less chlorinated biphenyls or completely dechlorinated biphenyls.
Scientific Research Applications
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying the behavior of chlorinated aromatic compounds in biological systems.
Industry: Utilized in the production of specialty chemicals, including pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity or altering their function. It can also interact with cellular membranes, affecting membrane fluidity and permeability. The pathways involved in its action include oxidative stress pathways, where the compound induces the production of reactive oxygen species, leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Another chlorinated aromatic compound with similar structural features but different biological and chemical properties.
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with a similar chlorinated biphenyl structure but different applications and toxicity profiles.
2,4-Dichloro-1-isopropoxybenzene: A related compound with an isopropoxy group instead of a phenyl group, leading to different chemical reactivity and applications.
Uniqueness
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry. Additionally, its interactions with biological systems provide valuable insights into the behavior of chlorinated aromatic compounds in living organisms.
Properties
CAS No. |
61576-90-7 |
|---|---|
Molecular Formula |
C18H11Cl3 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
2,4-dichloro-1-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H11Cl3/c19-15-7-5-13(6-8-15)12-1-3-14(4-2-12)17-10-9-16(20)11-18(17)21/h1-11H |
InChI Key |
YKLIDBDXCDARCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)



(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)

![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
